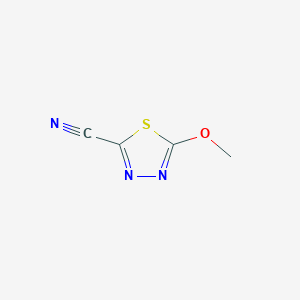

5-Methoxy-1,3,4-thiadiazole-2-carbonitrile

Descripción

Overview of the 1,3,4-Thiadiazole (B1197879) Heterocyclic System in Modern Chemical Research

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical properties and diverse biological activities. chemmethod.comnih.gov The presence of heteroatoms imparts a high degree of aromaticity and a weak basic character, influencing its interactions with biological targets. mdpi.com The 1,3,4-thiadiazole scaffold is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov

Derivatives of 1,3,4-thiadiazole have been extensively investigated and are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. mdpi.comresearchgate.net This broad range of bioactivity is attributed to the ability of the thiadiazole ring to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules. nih.gov Its mesoionic nature allows it to readily cross cellular membranes, enhancing its potential as a pharmacophore. In materials science, thiadiazole derivatives are explored for their optical and electronic properties. dovepress.com

The Significance of Functional Groups: Methoxy (B1213986) and Carbonitrile Moieties in Organic Synthesis and Molecular Design

The physicochemical and pharmacological properties of the 1,3,4-thiadiazole core are significantly modulated by the attached functional groups. In the case of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile, the methoxy (-OCH3) and carbonitrile (-CN) moieties play crucial roles.

The methoxy group is an electron-donating group that can influence the electronic properties of the thiadiazole ring, potentially enhancing its reactivity and biological activity. nih.govjmchemsci.com It can also improve the metabolic stability of a molecule and enhance its binding to target proteins. nih.gov The presence of a methoxy group can increase a compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The carbonitrile group , or nitrile, is a versatile functional group in organic synthesis. It is strongly electron-withdrawing and can participate in various chemical transformations, serving as a precursor to amines, carboxylic acids, and other heterocyclic systems. nih.gov In molecular design, the nitrile group can act as a hydrogen bond acceptor and can form dipole-dipole interactions, which can be crucial for ligand-receptor binding. nih.gov Its linear geometry can also provide specific steric constraints within a binding pocket. The incorporation of a nitrile can enhance the potency and selectivity of drug candidates.

Historical Context and Evolution of Thiadiazole Research

The exploration of thiadiazole chemistry dates back to the late 19th century, with the first synthesis of a 1,3,4-thiadiazole derivative being a significant milestone. chemmethod.com Early research focused on the fundamental synthesis and reactivity of this heterocyclic system. Over the decades, the discovery of the diverse biological activities of thiadiazole derivatives led to a surge in research in this area. mdpi.com

A pivotal moment in the evolution of thiadiazole research was the discovery of the pharmacological applications of its derivatives. For instance, certain sulfonamide drugs incorporating the 1,3,4-thiadiazole ring, such as acetazolamide (B1664987) and methazolamide, were developed as carbonic anhydrase inhibitors. dovepress.com This demonstrated the potential of the thiadiazole scaffold in drug design and spurred further investigations into its medicinal properties. The continuous development of new synthetic methodologies has allowed for the creation of a vast library of thiadiazole derivatives with tailored properties, leading to their investigation in a wide array of applications, from pharmaceuticals to agrochemicals. nih.gov

Current Research Landscape and Emerging Directions for this compound Derivatives

Current research on derivatives of this compound is primarily focused on medicinal chemistry, with a particular emphasis on the development of novel therapeutic agents. The unique combination of the 1,3,4-thiadiazole core with the methoxy and carbonitrile functional groups provides a rich scaffold for designing molecules with specific biological activities.

Anticancer Activity: A significant area of investigation is the anticancer potential of derivatives. For instance, 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl (B12655295) substituent have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines. mdpi.com The presence of the methoxy group is often associated with enhanced anticancer effects. Computational docking studies are frequently employed to understand the binding interactions of these derivatives with cancer-related protein targets. mdpi.com

Enzyme Inhibition: Derivatives of this scaffold are being explored as inhibitors of various enzymes. For example, new 1,3,4-thiadiazole derivatives have been designed as potent inhibitors of VEGFR-2, a key target in angiogenesis, with computational studies revealing their binding potential. Others have been investigated as α-glucosidase inhibitors, which are relevant for the management of diabetes. nih.gov

Computational and Synthetic Studies: There is a strong emphasis on the rational design and synthesis of new derivatives. nih.gov Computational studies, including molecular docking and DFT (Density Functional Theory) calculations, are used to predict the biological activity and physicochemical properties of designed molecules before their synthesis. This in silico approach helps in identifying promising candidates for further experimental investigation. The synthesis of these derivatives often involves multi-step reaction sequences to introduce various substituents onto the thiadiazole core. chemmethod.comnih.gov

Emerging directions include the development of derivatives with improved selectivity and potency for specific biological targets, as well as the exploration of their potential in other therapeutic areas such as neurodegenerative diseases and infectious diseases. The versatility of the this compound scaffold suggests that it will continue to be a valuable platform for the discovery of new bioactive molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxy-1,3,4-thiadiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3OS/c1-8-4-7-6-3(2-5)9-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOPLUYHMXDOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510615 | |

| Record name | 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85072-97-5 | |

| Record name | 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 1,3,4 Thiadiazole 2 Carbonitrile and Analogues

Established Synthetic Pathways to 1,3,4-Thiadiazole (B1197879) Core Structures

The construction of the 1,3,4-thiadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available to chemists.

Cyclization of Thiosemicarbazide (B42300) Derivatives

The most prevalent and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is the cyclization of thiosemicarbazide derivatives. rsc.orgsbq.org.br This approach is favored for its efficiency and the ready availability of starting materials. The general mechanism involves the reaction of a thiosemicarbazide or a derivative thereof with a carboxylic acid or one of its activated forms, such as an acyl chloride or ester. The reaction proceeds via a nucleophilic attack of the nitrogen of the thiosemicarbazide on the carbonyl carbon of the acid, followed by an intramolecular cyclization and dehydration to form the aromatic thiadiazole ring. rsc.org

A variety of dehydrating agents can be employed to facilitate this cyclization, with strong acids like concentrated sulfuric acid or polyphosphoric acid being commonly used. google.comjocpr.com Phosphorus oxychloride is another effective reagent for this transformation. rsc.org The choice of the cyclizing agent can influence the reaction conditions and yields. For instance, the use of phosphorus pentachloride as a catalyst in a solid-phase grinding method has been reported to be an efficient, low-toxicity, and high-yield approach for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. google.com

The following table summarizes various reagents used for the cyclization of thiosemicarbazide derivatives to form the 1,3,4-thiadiazole core:

| Starting Materials | Cyclizing Agent/Catalyst | Product Type | Reference(s) |

| Thiosemicarbazide and Carboxylic Acid | Concentrated Sulfuric Acid | 2-Amino-5-substituted-1,3,4-thiadiazole | jocpr.com |

| Thiosemicarbazide and Carboxylic Acid | Phosphorus Oxychloride | 2-Amino-5-substituted-1,3,4-thiadiazole | rsc.org |

| Thiosemicarbazide and Carboxylic Acid | Phosphorus Pentachloride | 2-Amino-5-substituted-1,3,4-thiadiazole | google.com |

| Thiosemicarbazide and Carbon Disulfide | Potassium Hydroxide | 5-Amino-1,3,4-thiadiazole-2-thiol | jmchemsci.comresearchgate.net |

| Thiosemicarbazones | Ferric Chloride | 2,5-Disubstituted-1,3,4-thiadiazoles | jocpr.com |

Alternative Heterocyclization Approaches

While the cyclization of thiosemicarbazides is the most common route, other heterocyclization methods have also been developed for the synthesis of the 1,3,4-thiadiazole core. One such method involves the reaction of thiohydrazides with thiophosgene (B130339) to yield 1,3,4-thiadiazole-2-thione analogues. connectjournals.com

Another approach utilizes dithiocarbazates. For example, the treatment of O-methyl thiocarbazate with carbon disulfide and an alkali can lead to the formation of 5-methoxy-1,3,4-thiadiazole-2(3H)-thione. connectjournals.com This particular method is noteworthy as it directly introduces a methoxy (B1213986) group at the 5-position, which would be a key step in the synthesis of the target molecule.

Regioselective Introduction of the Methoxy Substituent

The regioselective introduction of a methoxy group at the 5-position of the 1,3,4-thiadiazole ring is a critical step in the synthesis of 5-methoxy-1,3,4-thiadiazole-2-carbonitrile. This can be achieved through two main strategies: incorporating the methoxy group in a precursor molecule before ring formation or by functionalizing a pre-formed thiadiazole ring.

A plausible precursor-based approach involves the use of a starting material that already contains the methoxy moiety. For instance, the cyclization of an O-methyl thiocarbazate with carbon disulfide directly yields a 5-methoxy-1,3,4-thiadiazole-2(3H)-thione. connectjournals.com

Alternatively, a pre-formed 1,3,4-thiadiazole ring bearing a suitable leaving group, such as a halogen, at the 5-position could undergo nucleophilic substitution with sodium methoxide (B1231860). nih.govlongdom.org Halogenated 1,3,4-thiadiazoles are known to be important intermediates where the halogen atom is readily displaced by nucleophiles. nih.gov This reactivity is due to the electron-deficient nature of the carbon atoms in the thiadiazole ring, which is a result of the electronegativity of the two nitrogen atoms. nih.gov

Strategies for Carbonitrile Group Incorporation

The introduction of a carbonitrile group at the 2-position of the 1,3,4-thiadiazole ring presents a synthetic challenge. Several strategies can be envisioned based on established transformations in heterocyclic chemistry.

One of the most promising methods is the Sandmeyer reaction. organic-chemistry.orgrsc.org This would involve the diazotization of a 2-amino-5-methoxy-1,3,4-thiadiazole intermediate, followed by treatment with a cyanide salt, typically cuprous cyanide. The Sandmeyer reaction is a well-known method for converting aromatic amines into a variety of functional groups, including nitriles. organic-chemistry.org The successful application of this reaction would require the prior synthesis of the 2-amino-5-methoxy substituted thiadiazole.

Another potential route is the nucleophilic substitution of a leaving group at the 2-position with a cyanide salt. Similar to the introduction of the methoxy group, a 2-halo-5-methoxy-1,3,4-thiadiazole could serve as a suitable substrate for this transformation.

A more direct, albeit less commonly documented, approach could be the desulfurization-cyanation of a 5-methoxy-1,3,4-thiadiazole-2-thione. This would involve the conversion of the C=S bond of the thione into a C-CN bond. While methods for the desulfurization of heterocyclic thiones exist, their direct conversion to nitriles is a specialized transformation that would require specific reagents and conditions. nih.govresearchgate.net

Optimization of Synthetic Conditions and Green Chemistry Considerations

In recent years, there has been a significant emphasis on the development of more environmentally benign and efficient synthetic methodologies, in line with the principles of green chemistry. For the synthesis of 1,3,4-thiadiazole derivatives, several green approaches have been reported. These include the use of microwave irradiation and ultrasound to accelerate reactions, reduce reaction times, and often improve yields. nih.gov The use of water as a solvent and the development of one-pot syntheses that minimize the number of purification steps are also key aspects of green synthetic strategies. researchgate.net

Catalyst Development and Application

The development of novel catalysts plays a crucial role in enhancing the efficiency and selectivity of synthetic reactions. In the context of 1,3,4-thiadiazole synthesis, various catalysts have been explored. As mentioned earlier, phosphorus pentachloride has been used as a low-toxicity and inexpensive catalyst for the cyclization of thiosemicarbazides. google.com The use of solid-supported reagents and catalysts is another green chemistry approach that simplifies product purification and catalyst recovery. Research in this area continues to focus on developing recyclable and highly active catalytic systems to further improve the sustainability of 1,3,4-thiadiazole synthesis.

Solvent Effects and Reaction Environment Control

The selection of a solvent and the precise control of the reaction environment are critical in the synthesis of 1,3,4-thiadiazole derivatives, impacting reaction rates, yields, and the purity of the final product. The polarity, boiling point, and protic or aprotic nature of the solvent can significantly influence the solubility of reactants and the stability of intermediates and transition states during the cyclization process.

Solvent Polarity and Type:

The choice of solvent often depends on the specific synthetic route employed. For instance, in the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives, polar protic solvents like ethanol (B145695) are frequently used, often under reflux conditions. researchgate.net Ethanol can facilitate the dissolution of the starting materials and can participate in proton transfer steps that may be crucial for the cyclization mechanism.

In other methodologies, such as those employing strong dehydrating agents like concentrated sulfuric acid or polyphosphoric acid (PPA), the acid itself can act as the reaction medium. researchgate.netresearchgate.net In these cases, the highly acidic and viscous environment promotes the necessary dehydration and ring closure steps.

Apolar solvents may be employed in reactions where water needs to be removed, for example, through azeotropic distillation. The use of solvents like toluene (B28343) can drive the equilibrium towards the formation of the thiadiazole ring by continuously removing the water byproduct.

Temperature and Reaction Time:

Temperature is a key parameter in controlling the reaction rate. Many synthetic procedures for 1,3,4-thiadiazoles require heating to overcome the activation energy barrier for the cyclization reaction. Refluxing conditions are common, and the choice of solvent will dictate the reaction temperature. researchgate.net However, excessive temperatures can lead to decomposition of reactants or products, necessitating careful optimization. The reaction time is also a crucial factor that needs to be monitored to ensure the completion of the reaction while minimizing the formation of byproducts.

Green Chemistry Approaches:

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This includes the use of greener solvents, solvent-free reaction conditions, and energy-efficient techniques like microwave irradiation. Solvent-free "grindstone chemistry" has been reported for the synthesis of some 1,3,4-thiadiazole derivatives, offering advantages such as reduced waste, shorter reaction times, and simpler work-up procedures. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. researchgate.net

The table below summarizes the impact of different solvents and reaction conditions on the synthesis of analogous 1,3,4-thiadiazole derivatives, which can provide insights for the synthesis of this compound.

| Solvent/Condition | Reactants | Product Type | Observations |

| Ethanol (reflux) | Thiosemicarbazide and aromatic carboxylic acid | 2-Amino-5-aryl-1,3,4-thiadiazole | Good solvent for dissolving reactants; reaction often requires several hours. |

| Concentrated H2SO4 | Thiosemicarbazide and benzoic acid | 2-Amino-5-phenyl-1,3,4-thiadiazole | Acts as both catalyst and solvent; harsh conditions may not be suitable for sensitive functional groups. researchgate.net |

| Polyphosphate Ester (PPE) | Thiosemicarbazide and carboxylic acids | 2-Amino-1,3,4-thiadiazoles | Effective dehydrating agent and solvent; allows for one-pot synthesis. researchgate.net |

| Solvent-free (grinding) | Hydrazine-1-carbodithioate and hydrazonoyl halide | Substituted 1,3,4-thiadiazoles | Environmentally friendly, rapid reaction at room temperature. nih.gov |

| Microwave Irradiation | Thiosemicarbazide and substituted benzoic acid | Substituted 1,3,4-thiadiazoles | Significant reduction in reaction time and often improved yields. researchgate.net |

Synthetic Challenges and Future Innovations in this compound Synthesis

The synthesis of this compound presents several challenges, primarily related to the introduction and stability of the methoxy and carbonitrile functional groups on the thiadiazole ring. Future innovations will likely focus on overcoming these hurdles and developing more efficient, selective, and sustainable synthetic routes.

Synthetic Challenges:

Precursor Availability and Stability: The synthesis of the target compound would likely start from a precursor containing the methoxy group, which would then be cyclized to form the thiadiazole ring. The stability of such precursors under the often harsh conditions of thiadiazole synthesis (e.g., strong acids, high temperatures) can be a concern. The methoxy group could be susceptible to cleavage under strongly acidic conditions.

Introduction of the Carbonitrile Group: The direct introduction of a carbonitrile group onto a pre-formed 1,3,4-thiadiazole ring can be challenging. Alternatively, the nitrile group may need to be present in one of the acyclic precursors. The reactivity of the nitrile group must be considered, as it could potentially undergo hydrolysis or other transformations during the cyclization step.

Regioselectivity: In syntheses where the two substituents on the thiadiazole ring are introduced in a stepwise manner, controlling the regioselectivity to obtain the desired 2,5-disubstituted pattern is crucial.

Purification: The purification of the final product from starting materials, reagents, and byproducts can be complex, potentially requiring chromatographic techniques which can be costly and time-consuming on a larger scale.

Future Innovations:

Development of Milder Reaction Conditions: A key area for future innovation will be the development of synthetic methods that proceed under milder conditions to improve the functional group tolerance. This could involve the use of novel catalysts that promote cyclization at lower temperatures and without the need for strong acids.

Flow Chemistry: The use of continuous flow reactors could offer significant advantages for the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety. It also facilitates scalability.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic methods could offer highly selective and environmentally friendly routes to the synthesis of thiadiazole precursors or even the final cyclization step, operating under mild aqueous conditions.

Computational Chemistry for Reaction Design: In silico methods can be increasingly utilized to predict reaction outcomes, optimize reaction conditions, and design more efficient synthetic routes. Computational modeling can help in understanding the reaction mechanisms and identifying potential challenges before they are encountered in the laboratory.

Comprehensive Spectroscopic and Diffraction Based Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. One-dimensional and two-dimensional experiments provide information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR provides fundamental information about the number and type of proton and carbon atoms in a molecule.

¹H NMR: The proton NMR spectrum for 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile is expected to be simple, showing a single resonance. This singlet corresponds to the three equivalent protons of the methoxy (B1213986) (-OCH₃) group. Based on data from analogous 1,3,4-thiadiazole (B1197879) derivatives containing methoxy groups, this signal is anticipated to appear in the downfield region, typically around 4.0-4.3 ppm, due to the deshielding effect of the adjacent oxygen atom and the heterocyclic ring system. nih.gov

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display four distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts can be estimated based on the electronic environment of each carbon. The methoxy carbon (-OCH₃) is expected to resonate around 55-60 ppm. nih.govrsc.org The carbon of the nitrile group (C≡N) typically appears in the 110-115 ppm range. The two carbons of the 1,3,4-thiadiazole ring are in distinct environments and are significantly deshielded. The C2 carbon, substituted with the electron-withdrawing nitrile group, is predicted to be in the 135-145 ppm range. The C5 carbon, attached to the electron-donating methoxy group, is expected to be further downfield, around 165-175 ppm, which is consistent with values reported for similar 1,3,4-thiadiazole systems. dergipark.org.trmdpi.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | ~4.0–4.3 | Singlet (s) | 3H |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~55–60 |

| -C≡N | ~110–115 |

| C2 (Thiadiazole) | ~135–145 |

| C5 (Thiadiazole) | ~165–175 |

Two-dimensional NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by mapping correlations between nuclei. For this compound, key experiments would include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show a correlation peak between the methoxy protons (~4.0-4.3 ppm) and the methoxy carbon (~55-60 ppm), confirming their direct one-bond connection.

Heteronuclear Multiple Bond Correlation (HMBC): This is a crucial experiment for mapping long-range (2-3 bond) C-H correlations. A key expected correlation would be between the methoxy protons and the C5 carbon of the thiadiazole ring, definitively proving the position of the methoxy group on the heterocycle.

Correlation Spectroscopy (COSY): This experiment reveals H-H coupling networks. Given that the target molecule has only one set of equivalent protons, a COSY spectrum would not provide additional connectivity information.

Infrared (IR) Vibrational Spectroscopy for Functional Group Fingerprinting

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent and diagnostic peak would be the sharp, strong absorption corresponding to the nitrile (C≡N) stretching vibration, expected in the 2220-2260 cm⁻¹ region. Other significant absorptions would include C-H stretching vibrations from the methoxy group just below 3000 cm⁻¹, and asymmetric and symmetric C-O-C stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. scielo.org.za The vibrations of the 1,3,4-thiadiazole ring, including C=N and C-S stretching, would produce a series of fingerprint absorptions in the 1600-1300 cm⁻¹ and 900-700 cm⁻¹ regions, respectively. semanticscholar.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch | -OCH₃ | ~2950–2850 | Medium |

| C≡N stretch | Nitrile | ~2260–2220 | Strong, Sharp |

| C=N stretch | Thiadiazole Ring | ~1610–1580 | Medium |

| C-O stretch (asymmetric) | Methoxy | ~1270–1230 | Strong |

| C-O stretch (symmetric) | Methoxy | ~1070–1020 | Strong |

| C-S stretch | Thiadiazole Ring | ~900–700 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the conjugated 1,3,4-thiadiazole system, the nitrile group, and the methoxy group as an auxochrome—are expected to give rise to characteristic absorptions in the ultraviolet region. The spectrum would likely be dominated by π→π* transitions associated with the conjugated heterocyclic ring system, occurring at shorter wavelengths (λₘₐₓ < 300 nm). Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms of the thiadiazole ring, may also be observed at longer wavelengths. The exact position and intensity of these absorption maxima are dependent on the solvent used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₄H₃N₃OS, the calculated monoisotopic mass is 140.99968 Da. uni.lu HRMS would confirm this exact mass to within a few parts per million, providing unequivocal evidence for the molecular formula. The technique can also reveal common adducts formed in the ion source. uni.lu Fragmentation studies (MS/MS) would likely show characteristic losses, such as the loss of a methyl radical (·CH₃, 15 Da) from the methoxy group or the neutral loss of carbon monoxide (CO, 28 Da).

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₃N₃OS |

| Calculated Monoisotopic Mass | 140.99968 Da |

| Predicted [M+H]⁺ | 142.00696 m/z |

| Predicted [M+Na]⁺ | 163.98890 m/z |

Data sourced from PubChem CID 12816272. uni.lu

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the literature, data from closely related structures, such as 5-Methoxy-1,3,4-thiadiazol-2(3H)-one, confirm that the 1,3,4-thiadiazole ring is essentially planar. nih.gov It is expected that the C-O bond of the methoxy group would lie in or close to the plane of the heterocyclic ring to maximize electronic conjugation. The nitrile group is inherently linear. XRD analysis would provide precise measurements for the endocyclic and exocyclic bond angles and lengths, confirming the expected geometry.

| Parameter | Typical Value |

|---|---|

| Bond Lengths (Å) | |

| S-C2 | ~1.73–1.76 |

| S-C5 | ~1.73–1.76 |

| N3-N4 | ~1.37–1.40 |

| C2-N3 | ~1.30–1.33 |

| C5-N4 | ~1.30–1.33 |

| Bond Angles (°) | |

| C5-S-C2 | ~86–88 |

| S-C2-N3 | ~114–116 |

| C2-N3-N4 | ~111–113 |

Values are representative and based on published crystal structures of similar 1,3,4-thiadiazole derivatives. nih.govacs.orgnih.gov

Chemical Reactivity and Derivatization Studies of 5 Methoxy 1,3,4 Thiadiazole 2 Carbonitrile

Reactivity of the Carbonitrile Functional Group

The carbonitrile (or cyano) group attached to the C2 position of the thiadiazole ring is a versatile functional group. Its reactivity is significantly influenced by the electron-withdrawing nature of the heterocyclic ring to which it is attached.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a variety of nucleophilic addition reactions. Furthermore, the carbon-nitrogen triple bond can participate as a dipolarophile in cycloaddition reactions, particularly when activated by the electron-deficient thiadiazole ring. arkat-usa.org

One of the key reaction types for activated nitriles is the 1,3-dipolar cycloaddition. For instance, nitrile sulfides (R-C≡N⁺-S⁻), which are typically generated in situ, react with nitriles that are activated by electron-withdrawing groups to form 1,2,4-thiadiazoles. arkat-usa.org Given the electronic properties of the 5-methoxy-1,3,4-thiadiazole scaffold, its C2-carbonitrile group is an excellent candidate for such cycloadditions. Similarly, intramolecular [4+2] cycloaddition reactions (Diels-Alder reactions with inverse electron demand) have been successfully carried out with 4-pyridazinecarbonitriles, where the cyano group acts as an essential electron-withdrawing group to activate the diazine ring system for the reaction. researchgate.net

Table 1: Examples of Cycloaddition Reactions Relevant to Activated Nitriles

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Sulfide + Acyl Cyanide | 5-Acyl-1,2,4-thiadiazole | arkat-usa.org |

| Tandem 1,3-Dipolar Cycloaddition | Nitrilimines + Sulfur Dipolarophiles | 1,3,4-Thiadiazole (B1197879) derivatives | nih.gov |

| Intramolecular [4+2] Cycloaddition | 3-(Alkynyloxy)-4-pyridazinecarbonitrile | Fused Benzonitrile | researchgate.net |

The carbonitrile group serves as a valuable precursor for a wide range of other nitrogen-containing functionalities. These transformations typically begin with a nucleophilic attack on the nitrile carbon. For example, treatment of a nitrile with sodium azide (B81097) and an ammonium (B1175870) salt can convert the nitrile into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. Other potential transformations include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide intermediate.

Reduction: Catalytic hydrogenation or treatment with chemical reducing agents can reduce the nitrile to a primary amine (aminomethyl group).

Addition of Grignard Reagents: Reaction with organomagnesium halides (Grignard reagents) followed by hydrolysis yields ketones.

Chemical Modifications of the Methoxy (B1213986) Substituent

Cleavage of the methyl-oxygen ether bond is a common transformation. This can be achieved using various reagents, with the choice depending on the other functional groups present in the molecule. Common methods include treatment with strong Brønsted acids like hydrobromic acid (HBr) or Lewis acids such as boron trichloride (B1173362) (BCl₃) or aluminum chloride (AlCl₃). mdpi.com The resulting 5-hydroxy-1,3,4-thiadiazole derivative can exist in tautomeric equilibrium with its corresponding 1,3,4-thiadiazol-2(3H)-one form. nih.gov This new hydroxyl group can then be used for further functionalization, such as alkylation or acylation, to introduce different substituents at the C5 position.

In some contexts, nucleophilic aromatic substitution could potentially replace the methoxy group, although this is generally more difficult than substitution of a halogen leaving group. Studies on related heterocyclic systems, such as chlorothiazoles, have shown that they react with sodium methoxide (B1231860) to yield methoxythiazoles, demonstrating the feasibility of nucleophilic substitution at that position. sciepub.com

Synthesis of Novel Hybrid Scaffolds and Conjugates Incorporating the 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile Moiety

The 1,3,4-thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its favorable physicochemical properties. nih.gov The title compound, with its distinct functional groups, is a versatile building block for creating novel hybrid molecules and conjugates.

Synthetic strategies can leverage the reactivity of the nitrile and methoxy groups, as well as the thiadiazole ring itself, to link the moiety to other molecular scaffolds. For example:

The nitrile group can be converted to an amidine or thioamide, which can then be used in further cyclization reactions to build fused heterocyclic systems.

The methoxy group can be demethylated to a hydroxyl group, which can then act as a nucleophile or be converted into an ether linkage to connect to another molecule. nih.gov

The thiadiazole core itself can be synthesized from precursors, incorporating the desired structural elements from the start. For instance, various 2,5-disubstituted 1,3,4-thiadiazoles are commonly synthesized by cyclizing thiosemicarbazide (B42300) derivatives with acids or by reacting acylhydrazines with isothiocyanates followed by cyclization. researchgate.netsbq.org.brnih.gov

This approach has been used to create complex molecules where the thiadiazole unit is conjugated with other heterocycles like benzothiazoles mdpi.com or quinoxalines mdpi.com to develop compounds with novel properties.

Investigation of Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies provide fundamental insights into the reactivity of a molecule. For reactions involving this compound and its derivatives, both experimental and computational methods are employed.

Kinetic studies can determine reaction rates, activation energies, and the influence of substituents on reactivity. For example, kinetic analysis of Diels-Alder reactions involving heterocyclic systems has been used to calculate activation parameters (enthalpy and entropy of activation), confirming concerted mechanisms. beilstein-journals.org Such studies on cycloaddition reactions involving the carbonitrile group of the title compound could quantify its reactivity as a dienophile.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. DFT calculations can map potential energy surfaces, identify transition states, and calculate activation barriers. acs.org These studies can help predict the regioselectivity and stereoselectivity of reactions, such as nucleophilic additions to the carbonitrile group or substitutions on the thiadiazole ring. For example, quantum chemical studies have been used to investigate the mechanism of intramolecular nucleophilic substitution in the formation of dihydrothiophene-3-carbonitriles. acs.org Similar computational approaches could be applied to understand the electronic structure of this compound and predict its behavior in various chemical transformations.

Computational Chemistry and Theoretical Analysis of 5 Methoxy 1,3,4 Thiadiazole 2 Carbonitrile

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic structure and various molecular properties of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile. These calculations are fundamental in predicting the molecule's behavior and reactivity.

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms in space. This is achieved by calculating the forces on each atom and minimizing the total energy of the molecule. For this compound, the geometry is optimized to a planar conformation of the thiadiazole ring, which is a common feature for such heterocyclic systems. The methoxy (B1213986) group's orientation relative to the ring is a key parameter in the conformational landscape.

The rotation around the C-O bond of the methoxy group can lead to different conformers. Theoretical calculations help in identifying the most stable conformer and the energy barriers between different rotational isomers. The optimized geometric parameters, including bond lengths and angles, provide a detailed picture of the molecular structure.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C2-S1 | 1.73 | - |

| S1-C5 | 1.74 | - |

| C5-N4 | 1.31 | - |

| N4-N3 | 1.38 | - |

| N3-C2 | 1.32 | - |

| C2-C6 | 1.44 | - |

| C6≡N7 | 1.15 | - |

| C5-O8 | 1.33 | - |

| O8-C9 | 1.43 | - |

| C2-S1-C5 | - | 87.5 |

| S1-C5-N4 | - | 115.2 |

| C5-N4-N3 | - | 110.8 |

| N4-N3-C2 | - | 111.3 |

| N3-C2-S1 | - | 115.2 |

| S1-C2-C6 | - | 120.5 |

| N3-C2-C6 | - | 124.3 |

| C2-C6-N7 | - | 179.1 |

| S1-C5-O8 | - | 121.8 |

| N4-C5-O8 | - | 123.0 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. sci-hub.se

For this compound, the HOMO is typically distributed over the thiadiazole ring and the methoxy group, indicating these are the likely sites for electrophilic attack. The LUMO is often localized on the thiadiazole ring and the nitrile group, suggesting these regions are susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated FMO Energies and Chemical Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 5.36 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.57 |

| Chemical Hardness (η) | 2.68 |

Note: The data in this table is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

In this compound, the negative potential is expected to be concentrated around the nitrogen atoms of the thiadiazole ring and the nitrile group, as well as the oxygen atom of the methoxy group. The positive potential is likely to be found around the hydrogen atoms of the methyl group. This analysis provides a visual representation of the molecule's reactivity hotspots.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation. scielo.org.za

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scielo.org.za These calculations help in the assignment of experimental NMR spectra and can provide insights into the electronic environment of the nuclei.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated to predict the Infrared (IR) spectrum. semanticscholar.org This allows for the assignment of characteristic vibrational modes, such as the C≡N stretch of the nitrile group, C-O stretching of the methoxy group, and various vibrations of the thiadiazole ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis). researchgate.net This method provides information about the electronic transitions between molecular orbitals, helping to understand the molecule's color and photophysical properties.

Table 3: Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - OCH₃ | 4.15 | To be determined |

| ¹³C NMR (δ, ppm) - C≡N | 112.8 | To be determined |

| IR (cm⁻¹) - C≡N stretch | 2250 | To be determined |

Note: The predicted data is hypothetical and for illustrative purposes. Experimental values would be required for validation.

Advanced Molecular Modeling for Intermolecular Interactions

To understand how this compound interacts with other molecules, advanced molecular modeling techniques are employed. These methods are crucial for studying potential applications in materials science and medicinal chemistry. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. sci-hub.se This is particularly important for understanding the crystal packing of the compound and its interactions with biological targets.

Dynamics and Stability Studies

Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior and stability of this compound over time. mdpi.comnih.gov These simulations provide insights into the conformational flexibility, vibrational motions, and the stability of the molecule at different temperatures. MD simulations can also be used to study the behavior of the molecule in different solvent environments, providing a more realistic picture of its properties in solution.

Structure Activity Relationship Sar and Mechanistic Research

Correlation of Structural Features with Biological Profiles (e.g., enzyme inhibition, cellular pathway modulation)

The 1,3,4-thiadiazole (B1197879) scaffold is a key component in a multitude of enzyme inhibitors. Derivatives have shown significant inhibitory activity against various enzymes, which is central to their therapeutic effects.

Enzyme Inhibition : The molecular targets for 1,3,4-thiadiazole derivatives are diverse and include enzymes such as carbonic anhydrase (CA), various kinases, and fatty acid synthases. researchgate.netnih.gov For instance, sulfonamide-based derivatives of 1,3,4-thiadiazole are potent inhibitors of carbonic anhydrase isozymes hCA-I and hCA-II. nih.govnih.gov Other analogues have been developed as potent inhibitors of Abl tyrosine kinase, a key target in cancer therapy. nih.gov A series of 1,3,4-thiadiazole sulfonamides were identified as inhibitors of FabX, an unsaturated fatty acid synthase in Helicobacter pylori, demonstrating the scaffold's potential in developing novel antibacterial agents. acs.orgacs.org

Cellular Pathway Modulation : Beyond direct enzyme inhibition, 1,3,4-thiadiazole derivatives can modulate critical cellular signaling pathways. One such derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), was found to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in lung carcinoma cells. nih.gov This inhibition of a key signaling cascade involved in cell proliferation contributes to the compound's antiproliferative effects. nih.gov

The biological profile of these compounds is highly dependent on the nature and position of the substituents attached to the C2 and C5 positions of the thiadiazole ring. nih.gov

Role of the 5-Methoxy Group in Modulating Molecular Recognition and Binding Affinity

The methoxy (B1213986) group (-OCH3) is a common substituent in medicinal chemistry that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Its effect, however, is highly context-dependent, varying with the specific biological target and the position of substitution.

In some 1,3,4-thiadiazole series, the introduction of a methoxy group on an associated phenyl ring has been shown to be detrimental to activity. For example, in the development of FabX inhibitors, substitution with electron-donating groups like methoxy resulted in a loss of inhibitory activity. acs.org Conversely, in other contexts, the methoxy group is crucial for potent biological effects. Studies on 2-arylamino-5-aryl-1,3,4-thiadiazoles with anticancer properties revealed that compounds featuring a 3,4,5-trimethoxyphenyl group at the 5-position exhibited very high cytotoxic activity against breast cancer cell lines. nih.gov

The position of the methoxy group is also critical. A study comparing ortho- and meta-methoxy substituted 1,3,4-thiadiazole derivatives for antibacterial activity found that the substitution pattern influenced the spectrum of activity against different bacterial strains. rsc.org In the context of adenosine (B11128) A3 receptor antagonists, a methoxy group at the para-position of a phenyl ring attached to the thiadiazole core led to a great increase in binding affinity and selectivity. nih.gov In silico studies have shown that a 3-methoxy group can form a hydrogen bond with specific amino acid residues, such as TRP420 in one target, highlighting its direct role in molecular recognition and binding. nih.gov

Contribution of the 2-Carbonitrile Group to Ligand-Target Interactions

The carbonitrile (cyano, -C≡N) group is a small, polar, and rigid functional group that can act as a hydrogen bond acceptor. Its inclusion in a molecular structure can impact polarity, metabolic stability, and binding interactions. In some instances, the cyano group is a key pharmacophoric element. However, its contribution can also be negative. In the optimization of 1,3,4-thiadiazole-based FabX inhibitors, the introduction of a 3-CN group to an appended phenyl ring led to a significant decrease in inhibitory activity, which was attributed to the increased polarity and hydrophilicity of the group. acs.org The substitution of a cyano group can be a key step in the synthesis of more complex derivatives, indicating its role as a versatile chemical handle. researchgate.net

Exploration of Substituent Effects on the Thiadiazole Core for Optimized Activity

Systematic modification of substituents on the 1,3,4-thiadiazole core and its appended moieties is a cornerstone of optimizing biological activity. Structure-activity relationship studies have illuminated clear trends for various classes of derivatives.

For FabX inhibitors, electron-withdrawing groups (EWGs) such as halogens or trifluoromethyl (CF3) on a phenyl ring at the A moiety generally resulted in comparable or increased activity compared to the initial hit compound. acs.org Conversely, electron-donating groups (EDGs) like methoxy and methyl led to a loss of activity. acs.org Hydrophobic substituents, such as alkyl or naphthyl groups, were found to be beneficial for antibacterial activity. acs.org

In the context of anticancer agents, the nature and position of substituents on aromatic rings attached to the thiadiazole core significantly influence efficacy. nih.gov For a series of N-benzyl-1,3,4-thiadiazole derivatives, the introduction of halogen atoms like chlorine or fluorine on the benzyl (B1604629) group significantly improved anticancer potency against ovarian cancer cells. nih.gov

The following table summarizes the observed effects of different substituents on the biological activity of 1,3,4-thiadiazole derivatives against various targets.

| Target/Activity | Favorable Substituents | Unfavorable Substituents | Source(s) |

| FabX Inhibition | Halogens (I > Br > Cl), -CF3, -OCF3, Naphthyl, Hydrophobic alkyl groups | Electron-donating groups (-OCH3, -CH3), -CO2Me, -CN, -SO2CH3 | acs.orgacs.org |

| Anticancer (A549) | Phenyl, p-tolyl, p-methoxyphenyl at C2 position | Other substituents at C2 | nih.gov |

| Anticancer (SKOV-3) | Halogens (4-Fluoro > Chloro) on benzyl group | Unsubstituted benzyl | nih.gov |

| Diuretic Activity | Methyl group at C5 | Amino group at C5 | mdpi.com |

Molecular Docking and Dynamics Simulations for Ligand-Protein Complex Characterization

Computational methods such as molecular docking and dynamics simulations are indispensable tools for elucidating the binding modes of 1,3,4-thiadiazole derivatives and rationalizing observed SAR data. nih.gov These techniques provide atomic-level insights into ligand-protein interactions, guiding further optimization.

Abl Tyrosine Kinase Inhibitors : Molecular docking simulations were used to rationalize the SAR of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles as Abl kinase inhibitors, showing that the derivatives occupy a binding site similar to the drug imatinib. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR) Inhibitors : Docking studies of 1,3,4-thiadiazole derivatives into the ATP binding site of DHFR revealed that the most potent inhibitors formed a critical hydrogen bond with Ser59 and engaged in arene-arene interactions with Phe31. mdpi.com

c-KIT Kinase Inhibitors : The binding pattern of indolin-2-one and 1,3,4-thiadiazole hybrids was investigated using molecular docking on the c-KIT protein. The most active compounds showed hydrogen bond interactions with key residues CYS673 and GLU671 within the ATP-binding pocket, mimicking the binding of the known inhibitor Sunitinib. nih.gov

Carbonic Anhydrase Inhibitors : Docking studies confirmed that sulfonamide-based thiadiazole derivatives bind strongly within the active site of carbonic anhydrase, which supported their observed inhibitory activity. nih.gov

These computational studies consistently demonstrate that 1,3,4-thiadiazole derivatives orient themselves within enzyme active sites to form specific hydrogen bonds, hydrophobic interactions, and π-stacking interactions, which are crucial for their biological function. acs.orgnih.govnih.gov

Rational Design Strategies Based on SAR Insights

The culmination of SAR studies and computational modeling enables the rational design of new, more potent, and selective therapeutic agents. By understanding which structural features are essential for activity and which can be modified, medicinal chemists can iteratively improve lead compounds.

A clear example of this is the development of FabX inhibitors. acs.orgacs.org Starting from a moderately active hit compound identified via high-throughput screening, researchers used the co-crystal structure of the hit compound bound to the FabX enzyme to inform a rational design strategy. acs.orgacs.org

Scaffold Retention : The 1,3,4-thiadiazole sulfonamide scaffold was identified as a key pharmacophore and was retained. acs.orgacs.org

Systematic Modification : Substituents on the two terminal phenyl rings were systematically varied based on SAR data, leading to the discovery that electron-withdrawing and hydrophobic groups enhanced potency. acs.org

Optimization : Favorable structural modifications from different parts of the molecule were combined, leading to the synthesis of compound 47, which was 29-fold more potent than the original hit. acs.org

This structure-based drug design approach, which integrates SAR, X-ray crystallography, and computational modeling, exemplifies how insights into the molecular interactions of the 1,3,4-thiadiazole scaffold can be leveraged to create optimized molecules with superior biological profiles.

Applications in Advanced Materials Science and Chemical Engineering Research

5-Methoxy-1,3,4-thiadiazole-2-carbonitrile as a Precursor for Functional Materials

There is currently a lack of specific research detailing the use of this compound as a direct precursor for the synthesis of functional materials. In a broader context, 1,3,4-thiadiazole (B1197879) derivatives are recognized as important precursors in various chemical reactions for synthesizing biologically active molecules. rsc.org The electron-deficient nature and stability of the 1,3,4-thiadiazole ring make it a candidate for incorporation into more complex structures with desired functionalities. docksci.com For instance, related compounds like benzo[1,2-d:4,5-d′]bis( uni.luresearchgate.netekb.egthiadiazole)-4-carbonitrile have been synthesized as precursors for organic optoelectronic materials. mdpi.com However, specific pathways and the resulting functional materials originating from this compound are not documented in the reviewed literature.

Development of Organic Electronic Materials and Optoelectronic Devices

The development of organic electronic materials often utilizes heterocyclic compounds due to their versatile electronic properties. The 1,3,4-thiadiazole core is known for its electron-accepting ability, which is a valuable characteristic in the design of materials for optoelectronic devices. docksci.com Derivatives of 1,3,4-thiadiazole have been explored for their potential use in optoelectronic applications, such as in azo dyes. mdpi.com Additionally, related heterocyclic systems like 2,1,3-benzothiadiazoles are widely used in organic light-emitting diodes (OLEDs), organic transistors, and solar cells. mdpi.com Despite the potential of the thiadiazole moiety, no specific studies detailing the synthesis, characterization, or performance of this compound in organic electronic materials or optoelectronic devices were identified.

Role in Heterogeneous Catalysis and Ligand Design for Metal Complexes

The nitrogen and sulfur atoms within the 1,3,4-thiadiazole ring present potential coordination sites for metal ions, making its derivatives interesting candidates for ligand design. mdpi.com The formation of metal complexes with various 1,3,4-thiadiazole-derived ligands has been documented, with applications in diverse fields. granthaalayahpublication.org These complexes can exhibit catalytic activity, although specific applications in heterogeneous catalysis are not extensively detailed for this class of compounds in general. For this compound specifically, there are no available studies on its use as a ligand for metal complexes or its role in any form of catalysis.

Sensing and Detection Technologies

Thiadiazole derivatives have been investigated as components in the development of sensors. For example, 2,1,3-benzothiadiazoles are recognized as versatile building blocks for fluorescent probes used in the detection of various analytes. mdpi.com Another study demonstrated the use of 5-amino-2-mercapto-1,3,4-thidiazole modified electrodes for electrochemical DNA analysis. researchgate.net These examples highlight the potential of the broader thiadiazole family in sensing applications. However, there is no specific research available that describes the application or investigation of this compound in any sensing or detection technologies.

Future Research Directions and Broader Impact in Chemical Sciences

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel thiadiazole derivatives. nih.gov These computational tools can analyze vast datasets to identify patterns and predict the biological activities and physicochemical properties of new molecules, thereby accelerating the drug discovery pipeline. researchgate.netnih.gov

Future research will likely focus on:

Predictive Modeling: Developing ML models to forecast the bioactivity of novel 1,3,4-thiadiazole (B1197879) derivatives against specific biological targets. researchgate.net By training algorithms on existing data from compound libraries and screening results, researchers can prioritize the synthesis of candidates with the highest probability of success. nih.gov This approach has already been applied to predict urease inhibitors among thiazole (B1198619) derivatives and can be expanded to other targets relevant to the 1,3,4-thiadiazole scaffold. researchgate.net

De Novo Drug Design: Employing generative AI models to design entirely new thiadiazole-based molecules with desired pharmacological profiles. crimsonpublishers.com These algorithms can explore a vast chemical space to create structures optimized for target binding, selectivity, and favorable drug-like properties. crimsonpublishers.com

Synthesis Prediction: Utilizing AI to predict optimal reaction pathways and conditions for synthesizing complex thiadiazole derivatives. This can streamline the synthetic process, improve yields, and reduce the need for extensive empirical optimization. researchgate.net

The integration of AI and ML promises to reduce the time and cost associated with drug development, making the exploration of chemical libraries more efficient and targeted. nih.govnih.gov

Exploration of Novel Reaction Pathways and Catalyst Systems

While classical methods for synthesizing the 1,3,4-thiadiazole ring are well-established, ongoing research is focused on developing more efficient, versatile, and environmentally benign synthetic routes. sbq.org.br Future work in this area will be critical for generating diverse libraries of thiadiazole derivatives for screening and development.

Key areas for exploration include:

One-Pot Syntheses: Expanding the use of one-pot reactions that combine multiple synthetic steps without isolating intermediates. researchgate.netnih.gov Methods using reagents like propylphosphonic anhydride (B1165640) (T3P) or polyphosphate ester (PPE) have shown promise in converting carboxylic acids directly into 1,3,4-thiadiazoles, avoiding toxic additives and simplifying purification. researchgate.netdocksci.com

Novel Catalytic Systems: Investigating new catalysts to improve reaction efficiency and selectivity. This includes the use of metal-free conditions and innovative reagents to drive cyclization and condensation reactions. organic-chemistry.org For example, iodine-mediated oxidative C-S bond formation offers an efficient method for creating 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org

Flow Chemistry: Applying continuous flow chemistry techniques to the synthesis of thiadiazoles. This methodology can offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch processing.

Table 1: Examples of Modern Synthetic Approaches for 1,3,4-Thiadiazoles

| Methodology | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|

| One-Pot Cyclodehydration | Polyphosphate Ester (PPE) | Avoids toxic reagents like POCl₃ or SOCl₂; one-pot procedure. | researchgate.netnih.gov |

| One-Pot Synthesis from Carboxylic Acids | Propylphosphonic Anhydride (T3P) | Acts as both coupling and cyclodehydration agent; high efficiency. | docksci.com |

| Transition-Metal-Free Oxidative C-S Bond Formation | Iodine (I₂) | Efficient and scalable for 2-amino-substituted derivatives. | organic-chemistry.org |

| Thionation with Fluorous Reagents | Fluorous Lawesson's Reagent | High yields; simplified product isolation via simple filtration. | organic-chemistry.org |

Mechanistic Elucidation of Biological Activities at the Molecular Level

A deeper understanding of how 1,3,4-thiadiazole derivatives interact with their biological targets is crucial for rational drug design and optimization. Future research will increasingly rely on a combination of computational and experimental techniques to clarify these mechanisms at an atomic level.

Priorities in this domain include:

Structural Biology: Obtaining co-crystal structures of thiadiazole-based inhibitors bound to their target proteins. acs.orgacs.org This provides direct insight into the binding mode, key molecular interactions, and conformational changes, guiding structure-based drug design efforts. acs.org

Molecular Docking and Simulation: Using advanced computational tools like molecular docking and molecular dynamics (MD) simulations to predict and analyze the binding of thiadiazole compounds to their targets. nih.govacs.orgmdpi.com These methods can help identify key pharmacophores and explain structure-activity relationships (SAR). acs.orgmdpi.com

Target Identification: Identifying the specific molecular targets responsible for the observed biological effects of thiadiazole compounds. The 1,3,4-thiadiazole scaffold is known to interact with a range of enzymes, including carbonic anhydrases, kinases, and cyclooxygenases, and further research will uncover new targets. researchgate.netnih.gov

Table 2: Identified Molecular Targets of 1,3,4-Thiadiazole Derivatives

| Molecular Target | Therapeutic Area | Elucidation Method | Reference |

|---|---|---|---|

| FabX (Dehydrogenase/Isomerase) | Antibacterial (H. pylori) | High-Throughput Screening, Co-crystallography | acs.orgacs.org |

| Carbonic Anhydrase (CA) | Diuretic, Antiglaucoma | Enzyme Inhibition Assays | nih.gov |

| Cyclooxygenase (COX) | Anti-inflammatory | Enzyme Inhibition Assays | nih.gov |

| c-Src/Abl Tyrosine Kinase | Anticancer | Enzyme Inhibition Assays | researchgate.netnih.gov |

| VEGFR-2 | Anticancer (Anti-angiogenesis) | Molecular Docking, MD Simulations | mdpi.com |

| STAT3 / CDK9 | Anticancer | Molecular Docking | nih.gov |

Development of High-Throughput Screening Methodologies for Chemical Libraries

The discovery of novel, biologically active thiadiazole compounds relies on the ability to screen large and diverse chemical libraries efficiently. The development and application of high-throughput screening (HTS) methodologies are central to this effort.

Future directions will involve:

Assay Miniaturization and Automation: Implementing further miniaturization of screening assays to reduce reagent consumption and costs, coupled with robotic automation to increase throughput.

Phenotypic Screening: Employing high-content, cell-based phenotypic screens to identify compounds that produce a desired biological effect without prior knowledge of the specific molecular target.

Virtual Screening: Integrating large-scale virtual screening campaigns using computational models to pre-filter massive compound libraries, identifying a smaller, more promising subset for experimental HTS. mdpi.com This synergy between in silico and in vitro approaches maximizes efficiency. A notable success of HTS was the identification of a thiadiazole-based inhibitor of the TRPA1 channel from a large compound collection using a FLIPR-based calcium entry assay. researchgate.net Similarly, HTS was instrumental in discovering a 1,3,4-thiadiazole sulfonamide as an inhibitor of the FabX enzyme in Helicobacter pylori. acs.orgacs.org

Environmental and Sustainable Chemistry Aspects of Thiadiazole Synthesis and Application

The principles of green chemistry are becoming increasingly important in the synthesis of all chemical compounds, including thiadiazoles. Future research will emphasize the development of sustainable practices that minimize environmental impact. nanobioletters.comresearchgate.net

Key focus areas include:

Green Solvents and Reagents: Replacing hazardous solvents and toxic reagents with more environmentally friendly alternatives. nih.gov This includes the use of water, ethanol (B145695), or solvent-free conditions where possible.

Energy-Efficient Synthesis: Utilizing alternative energy sources like microwave irradiation and ultrasonication to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nanobioletters.comdntb.gov.uaingentaconnect.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. organic-chemistry.org For instance, reactions that use air as a green oxidant and produce water as the only byproduct represent a significant step towards more sustainable processes. organic-chemistry.org

Table 3: Green Chemistry Approaches in Thiadiazole Synthesis

| Technique | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Using microwave irradiation to heat reaction mixtures. | Reduced reaction times, improved yields, fewer side products. | nanobioletters.comingentaconnect.com |

| Ultrasonication | Employing high-frequency sound waves to promote reactions. | Shorter reaction times, eco-friendly, non-hazardous. | nanobioletters.com |

| Use of Green Oxidants | Utilizing O₂ from the air as an oxidant. | Low cost, low toxicity, water as the sole byproduct. | organic-chemistry.org |

| Environmentally Nontoxic Catalysts | Using benign catalysts like DABCO. | Reduces use of hazardous materials. | acs.org |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile, and how should data be interpreted?

- Methodological Answer : Use IR spectroscopy to identify functional groups (e.g., nitrile C≡N stretch ~2200 cm⁻¹) and NMR spectroscopy (¹H/¹³C) to resolve molecular dynamics and substituent effects. For example, methoxy protons typically appear as singlets at δ 3.8–4.0 ppm, while thiadiazole ring protons show distinct splitting patterns . X-ray crystallography (e.g., using a CAD-4 diffractometer) provides definitive bond lengths and angles (e.g., S–N bonds ~1.65 Å), critical for validating computational models .

Q. What synthetic routes are optimal for preparing this compound?

- Methodological Answer : A common approach involves cyclocondensation of thiosemicarbazides with carbonitriles under acidic conditions. For example, refluxing 5-methoxy-1,3,4-thiadiazole-2(3H)-one with cyanating agents (e.g., KCN/CuCN) yields the carbonitrile derivative. Monitor reaction progress via TLC (hexane:ethyl acetate = 7:3) and optimize yields (~75%) by controlling stoichiometry and temperature (reflux in methanol) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as lipophilicity or solubility values?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict lipophilicity (logP) and solubility. For instance, methylation of the thiadiazole ring (as seen in 5-methoxy derivatives) increases hydrophobicity, but experimental logP values may conflict due to measurement methods (e.g., shake-flask vs. HPLC). Validate results using molecular dynamics simulations to assess solvent interactions .

Q. What strategies are recommended for resolving ambiguities in X-ray crystallographic data for this compound?

- Methodological Answer : Address displacement parameter discrepancies (e.g., Δρmax = 0.27 eÅ⁻³) by refining anisotropic thermal parameters using software like SHELXL96. For non-H atoms, apply restraints to bond distances (e.g., C–N bonds constrained to 1.32–1.35 Å) and validate hydrogen bonding (N–H⋯S interactions, ~2.8 Å) via difference Fourier maps .

Q. How can deep learning models improve spectral predictions (e.g., NMR, UV-Vis) for this compound?

- Methodological Answer : Train E(3)-equivariant neural networks (e.g., DetaNet) on DFT-computed spectra to predict chemical shifts and absorption bands. For example, the nitrile group’s UV-Vis absorption (~270 nm) can be modeled using attention mechanisms to capture conjugation with the thiadiazole ring .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data in thiadiazole derivatives?

- Methodological Answer : Perform dose-response assays to distinguish between intrinsic activity and solubility-limited effects. For instance, contradictory cytotoxicity results may arise from aggregation at higher concentrations. Use dynamic light scattering (DLS) to monitor particle size and confirm bioactivity via enzyme inhibition assays (e.g., acetylcholinesterase) .

Experimental Design Considerations

Q. What precautions are critical when handling this compound due to its reactivity?

- Methodological Answer : Avoid exposure to strong oxidizing agents (e.g., H₂O₂) to prevent sulfone byproducts. Use inert atmospheres (N₂/Ar) during synthesis and store samples at –20°C in amber vials to mitigate photodegradation. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Structural and Functional Insights

Q. How does the methoxy group influence the electronic properties of the thiadiazole ring?

- Methodological Answer : The methoxy (–OCH₃) group acts as an electron donor via resonance, stabilizing the thiadiazole ring and altering charge distribution. This is evidenced by reduced electrophilicity at C-2 (nitrile carbon) in DFT calculations, which correlates with decreased reactivity in nucleophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.